molecular formula C19H23N3O2 B5278815 1-(2-Morpholin-4-ylethyl)-3-(2-phenylphenyl)urea

1-(2-Morpholin-4-ylethyl)-3-(2-phenylphenyl)urea

Cat. No.: B5278815
M. Wt: 325.4 g/mol
InChI Key: QLQWKHATWUZNAK-UHFFFAOYSA-N
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Description

1-(2-Morpholin-4-ylethyl)-3-(2-phenylphenyl)urea is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a morpholine ring, an ethyl linker, and a biphenyl urea moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Morpholin-4-ylethyl)-3-(2-phenylphenyl)urea typically involves the reaction of 2-(2-phenylphenyl)isocyanate with 2-(morpholin-4-yl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the urea linkage. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Morpholin-4-ylethyl)-3-(2-phenylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Amines, thiols; reactions may require catalysts or specific conditions such as elevated temperatures or the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted urea compounds.

Scientific Research Applications

1-(2-Morpholin-4-ylethyl)-3-(2-phenylphenyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Morpholin-4-ylethyl)-3-(2-phenylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Morpholin-4-ylethyl)-3-(2-phenylphenyl)thiourea: Similar structure but with a thiourea moiety instead of urea.

    1-(2-Morpholin-4-ylethyl)-3-(2-phenylphenyl)carbamate: Contains a carbamate group instead of urea.

    1-(2-Morpholin-4-ylethyl)-3-(2-phenylphenyl)amide: Features an amide linkage instead of urea.

Uniqueness

1-(2-Morpholin-4-ylethyl)-3-(2-phenylphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring and biphenyl urea moiety allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-(2-morpholin-4-ylethyl)-3-(2-phenylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-19(20-10-11-22-12-14-24-15-13-22)21-18-9-5-4-8-17(18)16-6-2-1-3-7-16/h1-9H,10-15H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQWKHATWUZNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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